molecular formula C17H19N3O3 B3007431 (Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide CAS No. 1428123-91-4

(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide

Cat. No.: B3007431
CAS No.: 1428123-91-4
M. Wt: 313.357
InChI Key: PPYUAULGKDNHMM-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide is a complex organic compound featuring a cyano group, a furan ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The oxazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group results in primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, while the oxazole moiety can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-3-(thiophen-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (Z)-2-Cyano-3-(pyridin-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-12(4-2)16-9-15(23-20-16)11-19-17(21)13(10-18)8-14-6-5-7-22-14/h5-9,12H,3-4,11H2,1-2H3,(H,19,21)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYUAULGKDNHMM-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC(=C1)CNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NOC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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